molecular formula C10H10N2O2 B2915795 Pyridylglutarimide CAS No. 99071-79-1

Pyridylglutarimide

Cat. No. B2915795
CAS RN: 99071-79-1
M. Wt: 190.202
InChI Key: SHHDFKPIDQTXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its uses .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Aromatase Inhibition in Breast Cancer

Pyridylglutarimide, specifically 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), is investigated for its role as an aromatase inhibitor in postmenopausal breast cancer. It effectively suppresses plasma oestradiol levels in patients, showing promise as a novel therapeutic option in breast cancer treatment. This suppression of oestradiol is crucial in managing hormone-responsive breast cancers (Haynes et al., 2004).

Metabolite Characterization

In the realm of drug metabolism, pyridylglutarimide has been studied for its metabolites. Using liquid chromatography-mass spectrometry, researchers identified several urinary metabolites, including PG N-oxide and hydroxylation products. These findings are vital for understanding the drug's metabolic pathways and potential interactions in the body (Poon et al., 1991).

Pharmacokinetics and Dynamics

The pharmacokinetics and pharmacodynamics of PyG, particularly in breast cancer treatment, have been studied. The non-linear pharmacokinetics and the impact of PyG on oestradiol levels provide insights into its potential therapeutic use and the need for precise dosing strategies (Haynes et al., 2004).

Biological Evaluation of Analogues

Research into 5-hydroxymethylpyrimidines, related to pyrimidine derivatives like pyridylglutarimide, demonstrates their potential in medicinal chemistry. These compounds have been explored for their cytotoxic properties against cancer cell lines, offering a pathway for developing new anticancer drugs (Stolarczyk et al., 2021).

Insecticidal Action

Pyridalyl, a compound related to pyridylglutarimide, has shown effectiveness against various insect pests. Its mode of action includes cytotoxicity and prevention of protein synthesis, making it a potential candidate for pest control in agriculture (Abbasi-Mojdehi et al., 2020).

Environmental and Developmental Toxicity

Studies on Pyrimethanil, related to pyridylglutarimide, show its developmental and cardiac toxicity in zebrafish. These findings raise concerns about the environmental and health impacts of Pyrimethanil residues (Meng et al., 2020).

Safety And Hazards

The safety and hazards of a compound are usually provided in its Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and precautions for handling and storage .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and the development of new synthesis methods or analogs of the compound .

properties

IUPAC Name

3-pyridin-2-ylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHDFKPIDQTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridylglutarimide

Citations

For This Compound
5
Citations
GK Poon, R McCague, LJ Griggs, M Jarman… - … of Chromatography B …, 1991 - Elsevier
The identification of metabolites from the pyridylglutarimide 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PG, Rogletimide) was achieved using liquid chromatography—mass spectrometry …
Number of citations: 7 www.sciencedirect.com
BP Haynes, M Jarman, M Dowsett, A Mehta… - Cancer chemotherapy …, 1991 - Springer
The pyridylglutarimide 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione (PyG) is a novel inhibitor of aromatase that was shown to cause effective suppression of plasma oestradiol levels in …
Number of citations: 27 link.springer.com
R McCague, MG Rowlands, SE Barrie… - Journal of medicinal …, 1990 - ACS Publications
Method BA solution of 40 (135 mg, 0.500 mmol) in MeOH (20 mL) containing Raney nickel (0.5 g, weighed wet, washed 1 x H20 and 2 X MeOH) was hydrogenated at room temperature …
Number of citations: 80 pubs.acs.org
EE van Tamelen, JS Baran - Journal of the American Chemical …, 1958 - ACS Publications
II though, individually, members maydiffer with re-gard to such features as stereochemistry, oxidation state andnumber of additional rings. Thus, lupin-in e (II) represents the simplest, …
Number of citations: 45 pubs.acs.org
GG Kimmick, HB Muss - Biological and Hormonal Therapies of Cancer, 1998 - Springer
Breast cancer is the most common cancer diagnosis and the second leading cancer-related cause of death in American women. In 1996, it is estimated that there will be 185,700 new …
Number of citations: 37 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.